molecular formula C12H10O B12963967 (R)-1,2-Dihydroacenaphthylen-1-ol

(R)-1,2-Dihydroacenaphthylen-1-ol

Cat. No.: B12963967
M. Wt: 170.21 g/mol
InChI Key: MXUCIEHYJYRTLT-LLVKDONJSA-N
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Description

®-1,2-Dihydroacenaphthylen-1-ol is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a hydroxyl group attached to the first carbon of the dihydroacenaphthylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2-Dihydroacenaphthylen-1-ol typically involves the reduction of acenaphthenequinone using chiral catalysts to achieve the desired enantiomeric form. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral ligand to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of ®-1,2-Dihydroacenaphthylen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-1,2-Dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Acenaphthenequinone

    Reduction: Dihydroacenaphthene derivatives

    Substitution: Various substituted acenaphthene derivatives depending on the substituent introduced.

Scientific Research Applications

®-1,2-Dihydroacenaphthylen-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1,2-Dihydroacenaphthylen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A parent compound without the hydroxyl group.

    Acenaphthenequinone: An oxidized form of acenaphthene.

    1,2-Dihydroacenaphthylene: A similar compound without the hydroxyl group.

Uniqueness

®-1,2-Dihydroacenaphthylen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

This detailed article provides a comprehensive overview of ®-1,2-Dihydroacenaphthylen-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

(1R)-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1

InChI Key

MXUCIEHYJYRTLT-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC3=C2C1=CC=C3)O

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)O

Origin of Product

United States

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